molecular formula C10H10BrClOS B14038743 1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14038743
M. Wt: 293.61 g/mol
InChI Key: DKYJWICLXAIGSD-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClOS. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(2-chloro-4-(methylthio)phenyl)propan-2-one. This reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives like azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols

Scientific Research Applications

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-3-(2-chloro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6H2,1H3

InChI Key

DKYJWICLXAIGSD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CC(=O)CBr)Cl

Origin of Product

United States

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